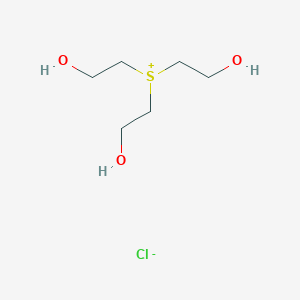

Tris(2-hydroxyethyl)sulfonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

869-51-2 |

|---|---|

Molecular Formula |

C6H15ClO3S |

Molecular Weight |

202.70 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)sulfanium;chloride |

InChI |

InChI=1S/C6H15O3S.ClH/c7-1-4-10(5-2-8)6-3-9;/h7-9H,1-6H2;1H/q+1;/p-1 |

InChI Key |

LBOMXWMEUQWCNL-UHFFFAOYSA-M |

Canonical SMILES |

C(C[S+](CCO)CCO)O.[Cl-] |

Origin of Product |

United States |

S Ch₂ch₂oh ₃ ⁺cl⁻ + 3 Base → S Ch₂ch₂o⁻ ₃ ⁺cl⁻ + 3 Hb⁺2. S Ch₂ch₂o⁻ ₃ ⁺cl⁻ + 3 R X → S Ch₂ch₂or ₃ ⁺cl⁻ + 3 X⁻

Where R' is an alkyl group and X is a halide.

The introduction of ether linkages can influence the flexibility and coordination ability of the cation. For example, the incorporation of oligo(ethylene glycol) chains could lead to the formation of glyme-like sulfonium (B1226848) ionic liquids, which may exhibit interesting coordination properties with metal ions.

The table below outlines potential etherification reactions and the expected characteristics of the synthesized ionic liquids.

| Reactant (R'-X) | Introduced 'R' Group | Anticipated Properties of the Resulting Ionic Liquid |

| Methyl iodide | Methyl | Reduced hydrogen bonding capacity, potentially lower viscosity. |

| Ethyl bromide | Ethyl | Increased non-polarity compared to the parent compound. |

| Benzyl chloride | Benzyl | Introduction of aromatic functionality, potential for use in specialized extractions. |

| 2-Methoxyethyl chloride | Methoxyethyl | Enhanced coordination ability, potential for applications in electrochemistry. |

The choice of base and reaction conditions is crucial for the success of the etherification. Strong bases such as sodium hydride (NaH) are typically required to generate the alkoxide in situ. The reaction would need to be carried out under anhydrous conditions to prevent the quenching of the base and the alkoxide intermediate.

The synthesis of these novel sulfonium ionic liquid structures through the derivatization of Tris(2-hydroxyethyl)sulfonium chloride opens up possibilities for creating a wide range of functional materials with tunable properties, suitable for diverse applications in catalysis, electrochemistry, and separation science. Further research in this area would involve the detailed characterization of these new compounds to fully understand their physicochemical properties and explore their potential uses.

Synthetic Methodologies and Advanced Chemical Derivatization

Established and Emerging Synthetic Routes to Tris(2-hydroxyethyl)sulfonium Chloride

The synthesis of this compound can be approached through several methodologies, primarily centered around the formation of the sulfonium (B1226848) cation from suitable precursors.

Direct Alkylation Approaches to Sulfonium Formation

The most direct and common method for the synthesis of trialkylsulfonium salts is the alkylation of dialkyl sulfides. thieme-connect.de In the case of this compound, the logical precursor is 2,2'-thiodiethanol, also known as thiodiglycol. The reaction would involve the alkylation of 2,2'-thiodiethanol with a suitable 2-hydroxyethylating agent. A plausible reactant for this purpose is 2-chloroethanol (B45725).

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the sulfur atom of 2,2'-thiodiethanol acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion. wikipedia.org The resulting product is the Tris(2-hydroxyethyl)sulfonium cation with the displaced chloride as the counterion.

A general representation of this direct alkylation is as follows: S(CH₂CH₂OH)₂ + ClCH₂CH₂OH → [S(CH₂CH₂OH)₃]⁺Cl⁻

This type of reaction is typically carried out in a polar solvent to facilitate the formation of the ionic sulfonium salt. thieme-connect.de While specific conditions for this exact reaction are not widely documented, similar syntheses of sulfonium salts provide a basis for potential experimental design.

Table 1: Plausible Reaction Parameters for Direct Alkylation Synthesis

| Parameter | Potential Condition | Rationale |

|---|---|---|

| Precursor | 2,2'-Thiodiethanol | Provides the initial bis(2-hydroxyethyl)sulfide structure. |

| Alkylating Agent | 2-Chloroethanol | Introduces the third hydroxyethyl (B10761427) group and the chloride counterion. |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Solvates the ionic species and facilitates the SN2 reaction. thieme-connect.de |

| Temperature | Room temperature to moderate heating | To overcome the activation energy of the reaction without promoting side reactions. |

Precursor Functionalization Strategies

An alternative approach involves the functionalization of a precursor molecule to generate the desired hydroxyethyl groups prior to or concurrently with the formation of the sulfonium center. For instance, a precursor with three ethyl groups attached to the sulfur could be hydroxylated. However, this method is generally less direct and may involve more complex multi-step syntheses with challenges in selectivity and yield.

A more feasible precursor functionalization strategy could involve starting with a sulfonium salt that contains groups amenable to conversion into hydroxyethyl ligands. For example, a sulfonium salt with three haloethyl groups, such as Tris(2-chloroethyl)sulfonium chloride, could potentially be hydrolyzed to yield the desired product. However, the reactivity of the sulfonium center might complicate such a transformation.

Catalyst-Assisted Synthesis Optimization

While the direct alkylation of sulfides to form sulfonium salts does not typically require a catalyst, certain conditions can be optimized to improve reaction rates and yields. The use of phase-transfer catalysts could be explored in biphasic reaction systems to enhance the interaction between the reactants.

Tailored Derivatization and Analog Development

The presence of three hydroxyl groups and an ionic sulfonium center in this compound offers multiple avenues for tailored derivatization and the development of analogs with modified properties.

Modifications of the Hydroxyethyl Ligands

The terminal hydroxyl groups of the hydroxyethyl ligands are amenable to various chemical modifications, such as esterification and etherification.

Esterification: The hydroxyl groups can be converted to esters by reacting this compound with acid chlorides or acid anhydrides. chemguide.co.uklibretexts.org For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding triacetate ester. This modification would significantly alter the polarity and solubility of the compound.

Table 2: Potential Ester Derivatives of this compound

| Reagent | Derivative Name | Potential Property Change |

|---|---|---|

| Acetyl Chloride | Tris(2-acetoxyethyl)sulfonium chloride | Increased hydrophobicity |

| Benzoyl Chloride | Tris(2-benzoyloxyethyl)sulfonium chloride | Significantly increased hydrophobicity and potential for altered biological activity |

| Methanesulfonyl Chloride | Tris(2-mesyloxyethyl)sulfonium chloride | Introduction of good leaving groups for further substitution reactions |

Etherification: The hydroxyl groups can also be converted to ethers via reactions such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This would involve deprotonating the hydroxyl groups with a strong base to form alkoxides, which are then reacted with an alkyl halide. Care must be taken to choose a base that does not induce elimination or other side reactions with the sulfonium core. This derivatization allows for the introduction of a wide variety of alkyl or aryl groups, tuning the steric and electronic properties of the molecule.

Counterion Exchange Effects on Compound Properties

The properties of ionic compounds like this compound are significantly influenced by the nature of the counterion. The chloride anion can be exchanged for other anions through metathesis reactions or by using ion-exchange chromatography. libretexts.orgresearchgate.net

For example, reacting an aqueous solution of this compound with a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluorophosphate (B91526) (AgPF₆), would precipitate silver chloride and leave the corresponding sulfonium salt in solution. The existence of Tris(2-hydroxyethyl)sulfonium stearate (B1226849) suggests that counterion exchange with carboxylates is also feasible. nih.gov

The choice of counterion can have a profound effect on the physical properties of the sulfonium salt, such as its melting point, solubility in various solvents, and thermal stability. For instance, salts with larger, more charge-diffuse anions like tetrafluoroborate or hexafluorophosphate are often more soluble in organic solvents and may have lower melting points compared to the corresponding halide salts.

Table 3: Potential Tris(2-hydroxyethyl)sulfonium Salts via Counterion Exchange

| Original Salt | Reagent for Exchange | New Salt | Anticipated Change in Properties |

|---|---|---|---|

| [S(CH₂CH₂OH)₃]⁺Cl⁻ | AgBF₄ | [S(CH₂CH₂OH)₃]⁺BF₄⁻ | Increased solubility in less polar organic solvents. |

| [S(CH₂CH₂OH)₃]⁺Cl⁻ | NaPF₆ | [S(CH₂CH₂OH)₃]⁺PF₆⁻ | Enhanced thermal stability and lipophilicity. |

| [S(CH₂CH₂OH)₃]⁺Cl⁻ | CH₃(CH₂)₁₆COONa | [S(CH₂CH₂OH)₃]⁺CH₃(CH₂)₁₆COO⁻ | Formation of an ionic liquid or surfactant-like properties. |

Synthesis of Novel Sulfonium Ionic Liquid Structures

The functionalization of ionic liquids is a key strategy for tuning their physicochemical properties and introducing specific functionalities for various applications. While the direct derivatization of this compound to synthesize novel ionic liquid structures is not extensively documented in publicly available literature, its molecular architecture, featuring three primary hydroxyl (-OH) groups, presents scientifically plausible pathways for advanced chemical modifications. These potential synthetic routes primarily involve the derivatization of these hydroxyl moieties through established organic reactions such as esterification and etherification. Such modifications would yield a new generation of task-specific sulfonium ionic liquids with tailored properties.

The Tris(2-hydroxyethyl)sulfonium cation serves as a versatile scaffold for creating novel ionic liquids. The presence of the hydroxyl groups allows for the introduction of a wide array of functional groups, which can significantly alter the resulting ionic liquid's viscosity, polarity, thermal stability, and solvent capabilities.

Esterification Reactions

A primary route for derivatizing this compound is through the esterification of its hydroxyl groups. This can be achieved by reacting it with various acylating agents, such as acid halides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The resulting ester-functionalized sulfonium ionic liquids would exhibit altered properties based on the nature of the introduced acyl group. For instance, the incorporation of long alkyl chains would increase the lipophilicity of the cation, potentially leading to ionic liquids with enhanced solubility in nonpolar solvents.

A general reaction scheme for the esterification of the Tris(2-hydroxyethyl)sulfonium cation is depicted below:

[S(CH₂CH₂OH)₃]⁺Cl⁻ + 3 R-C(=O)X → [S(CH₂CH₂OC(=O)R)₃]⁺Cl⁻ + 3 HX

Where R represents an alkyl or aryl group, and X can be a halide (e.g., Cl), an acyloxy group (O-C(=O)R), or a hydroxyl group (-OH).

The properties of the resulting ester-functionalized sulfonium ionic liquids can be systematically varied by changing the 'R' group. The table below illustrates potential variations and their expected impact on the ionic liquid's properties.

| Reactant (R-C(=O)X) | Introduced 'R' Group | Anticipated Properties of the Resulting Ionic Liquid |

| Acetyl chloride | Methyl | Increased thermal stability, potentially lower viscosity compared to the parent compound. |

| Butyryl chloride | Propyl | Moderate increase in lipophilicity, potential for use in biphasic systems. |

| Octanoyl chloride | Heptyl | Significant increase in lipophilicity, likely immiscible with water. |

| Benzoyl chloride | Phenyl | Increased aromatic character, potential for specific interactions (e.g., π-π stacking). |

These esterification reactions would likely require a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) when starting from carboxylic acids, to proceed efficiently. The reaction conditions, including temperature and solvent, would need to be optimized to achieve high yields and prevent side reactions.

Etherification Reactions

Another significant pathway for the synthesis of novel sulfonium ionic liquids from this compound is the etherification of its hydroxyl groups. The Williamson ether synthesis, a well-established method in organic chemistry, could be adapted for this purpose. This would involve deprotonating the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

The general reaction scheme for etherification is as follows:

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structure via Resonance Spectroscopies

Resonance spectroscopies, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), are fundamental in determining the intricate molecular architecture of Tris(2-hydroxyethyl)sulfonium chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

Due to the symmetrical nature of the cation, where three identical 2-hydroxyethyl chains are attached to a central sulfur atom, the NMR spectra are expected to be relatively simple. The proton (¹H) NMR spectrum would characteristically show two triplets. The methylene (B1212753) group adjacent to the positively charged sulfur atom (-S⁺-CH₂-) would appear at a downfield chemical shift due to the deshielding effect of the heteroatom. The methylene group adjacent to the hydroxyl group (-CH₂-OH) would appear at a slightly more upfield position. The coupling between these adjacent methylene groups would result in the triplet splitting pattern.

The carbon-¹³C NMR spectrum is also simplified by the molecule's symmetry, expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in the 2-hydroxyethyl chain. The carbon atom directly bonded to the sulfonium (B1226848) center is expected to be more deshielded and thus appear at a higher chemical shift compared to the carbon atom bonded to the hydroxyl group.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 | Triplet | 6H | -S⁺-CH₂- |

| ~ 3.2 | Triplet | 6H | -CH₂-OH |

| ~ 4.5 | Singlet (broad) | 3H | -OH |

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 55 | -S⁺-CH₂- |

| ~ 60 | -CH₂-OH |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique fingerprint based on the functional groups present.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. The C-H stretching vibrations of the methylene groups are anticipated to appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration would likely be observed around 1050 cm⁻¹. The C-S bond stretching is typically weaker and appears in the fingerprint region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also be useful in characterizing the S-C and C-C skeletal vibrations.

Key Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Strong, Broad | O-H Stretch |

| 3000-2850 | Medium | C-H Stretch |

| ~1460 | Medium | C-H Bend |

| ~1050 | Strong | C-O Stretch |

| ~700 | Weak | C-S Stretch |

Mass Spectrometric Analysis for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound, HRMS would be used to confirm the exact mass of the Tris(2-hydroxyethyl)sulfonium cation ([C₆H₁₅O₃S]⁺). This precise mass measurement helps to distinguish the compound from other species with the same nominal mass but different elemental formulas, thereby confirming its identity with high confidence.

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the connectivity of the atoms within the molecule.

The fragmentation of the Tris(2-hydroxyethyl)sulfonium cation would likely proceed through the loss of one or more of the 2-hydroxyethyl chains. The observation of specific fragment ions corresponding to these losses would provide strong evidence for the proposed structure. For instance, a primary fragmentation pathway could involve the neutral loss of a 2-hydroxyethyl group (C₂H₅O), leading to a prominent fragment ion. Further fragmentation could involve the loss of water from the remaining hydroxyethyl (B10761427) groups.

Solid-State Structural Determination

While spectroscopic methods provide information about molecular structure and connectivity, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the ions in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of the cation and the chloride anion. To date, a publicly available crystal structure for this compound has not been reported.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

For this compound, an SCXRD analysis would provide definitive proof of its molecular structure. It would confirm the sulfonium core, with the sulfur atom bonded to three 2-hydroxyethyl groups, and the presence of a chloride counter-ion. Furthermore, this technique would reveal the conformation of the hydroxyethyl chains and the nature of any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the chloride anion.

A key aspect of SCXRD is its ability to determine the absolute configuration of chiral molecules. While this compound itself is achiral, if it were to crystallize in a chiral space group, SCXRD could unambiguously establish this. The results of such an analysis would be presented in a crystallographic information file (CIF), containing detailed information about the crystal lattice and atomic positions.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₅ClO₃S |

| Formula Weight | 202.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.278 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD analysis of this compound would be instrumental in assessing the purity of a synthesized batch. The presence of sharp peaks in the diffractogram would confirm the crystalline nature of the material, while the positions and intensities of these peaks are characteristic of its specific crystal structure. Any crystalline impurities would give rise to additional, distinct peaks in the pattern.

Furthermore, PXRD is a valuable tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary method for their identification and characterization. The technique can also be used to monitor the phase stability of the material under various conditions.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 85 |

| 20.5 | 4.33 | 100 |

| 22.8 | 3.89 | 60 |

| 25.1 | 3.54 | 45 |

| 30.7 | 2.91 | 70 |

| 35.9 | 2.50 | 30 |

Applications in Advanced Materials Science

Design and Application as Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), characterized by properties like low vapor pressure, high thermal stability, and high ionic conductivity. tcichemicals.com Deep eutectic solvents (DESs) are a related class of liquids formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) or sulfonium (B1226848) salt, with a hydrogen bond donor (HBD). nih.govacs.org This interaction results in a significant depression of the mixture's melting point compared to its individual components. nih.gov

The development of sulfonium-based ionic liquids often involves modifying the alkyl or aryl groups attached to the sulfur atom to tune the compound's physicochemical properties for specific tasks, such as electrolytes in electrochemical devices or as catalysts. researchgate.net However, a review of available literature indicates no specific studies focused on the development or application of Tris(2-hydroxyethyl)sulfonium chloride as a task-specific ionic liquid. The research in this area tends to focus on other sulfonium cations, such as trialkylsulfonium or triarylsulfonium variants.

Table 1: Published Applications of this compound as a Task-Specific Ionic Liquid

| Application Area | Research Findings |

|---|---|

| Catalysis | Data Not Available |

| Electrochemistry | Data Not Available |

The study of phase behavior, including melting points and glass transition temperatures, is critical for understanding the operational range of an ionic liquid. These properties are determined by the structure of the cation and anion, which influence lattice energy and intermolecular forces. acs.org Despite the theoretical potential for this compound to form ionic liquids or deep eutectic solvents, no dedicated investigations into its phase behavior or phase transitions have been found in the surveyed scientific literature.

Table 2: Thermal Properties of this compound Ionic Systems

| Property | Value |

|---|---|

| Melting Point | Data Not Available |

| Glass Transition Temperature | Data Not Available |

A key advantage of ionic liquids is their negligible vapor pressure, which makes them attractive as non-volatile, "green" solvents that can reduce air pollution and process hazards associated with traditional volatile organic compounds (VOCs). tcichemicals.com While various sulfonium-based ILs have been explored for this purpose, there is no specific research detailing the use or performance of this compound as a non-volatile solvent in chemical reactions or separation processes.

Integration into Polymeric and Membrane Systems

The incorporation of charged species, or moieties, into polymer structures is a common strategy for creating functional materials for a wide range of applications, including ion-exchange membranes, sorbents, and antimicrobial surfaces.

Functionalizing polymer backbones with sulfonium cations is a known method for preparing advanced materials. mdpi.com This process typically involves either the polymerization of monomers already containing the sulfonium group or the post-polymerization modification of a precursor polymer. This approach is used to create materials with tailored ion-conductivity or biological activity. However, literature searches did not yield any studies describing the specific functionalization of polymer matrices with Tris(2-hydroxyethyl)sulfonium moieties.

Table 3: Performance Metrics for HEMs Functionalized with this compound

| Performance Metric | Result |

|---|---|

| Ion Exchange Capacity (IEC) | Data Not Available |

| Hydroxide (B78521) Conductivity | Data Not Available |

| Water Uptake / Swelling Ratio | Data Not Available |

Surface Modification and Nanofiltration Membrane Enhancement

The application of this compound in the surface modification of nanofiltration membranes is an area of ongoing research. The primary goal of such modifications is to enhance membrane properties like hydrophilicity, fouling resistance, and selectivity. While specific studies on this compound are not extensively documented in publicly available literature, the principles of using functionalized cationic molecules for membrane surface modification are well-established.

The positively charged sulfonium center and the hydrophilic hydroxyethyl (B10761427) groups of this compound could theoretically contribute to improved membrane performance. The cationic nature can alter the membrane's surface charge, which is crucial for the separation of charged solutes through electrostatic interactions. The hydroxyl groups can increase the surface's affinity for water, potentially leading to higher water flux and reduced fouling by hydrophobic substances.

Table 1: Potential Effects of this compound on Nanofiltration Membrane Properties

| Property | Potential Effect | Underlying Mechanism |

| Surface Charge | Increased positive charge | The cationic sulfonium group imparts a positive charge to the membrane surface. |

| Hydrophilicity | Enhanced | The presence of multiple hydroxyl (-OH) groups increases the surface's affinity for water molecules. |

| Fouling Resistance | Improved | A more hydrophilic and positively charged surface can repel certain foulants. |

| Solute Rejection | Modified | Altered surface charge can influence the rejection of charged solutes based on electrostatic interactions. |

Application in Surface Chemistry and Interfacial Phenomena

In the broader field of surface chemistry, this compound and related compounds have several potential and realized applications, stemming from their amphiphilic nature and reactivity.

Cationic surfactants are widely used in various industrial processes, including as fabric softeners, disinfectants, and emulsifying agents. alfa-chemistry.comwhamine.comallresearchjournal.com While specific large-scale industrial formulations containing this compound are not widely publicized, its molecular structure is indicative of its potential as a cationic surfactant. A related compound, Tris(2-hydroxyethyl)sulfonium stearate (B1226849), highlights the ability of the Tris(2-hydroxyethyl)sulfonium cation to be paired with a fatty acid anion to form a surfactant. nih.gov The hydrophilic head is the positively charged sulfonium group with its associated hydroxyethyl groups, and the hydrophobic tail would be a long alkyl chain from another component in a formulation.

The presence of hydroxyl groups in the head of the surfactant can influence its properties, such as its solubility in different solvents and its interaction with surfaces. These specialized cationic surfactants find use in applications requiring specific surface activities and compatibility with other components. whamine.com

Sulfonium salts have been investigated as corrosion inhibitors, particularly in acidic media. nih.govacs.orgtandfonline.com The mechanism of inhibition generally involves the adsorption of the sulfonium cation onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The sulfur atom, with its available electron pairs, can coordinate with the metal surface.

Table 2: Factors Influencing Corrosion Inhibition by Sulfonium Salts

| Factor | Influence on Inhibition |

| Sulfur Atom | Acts as an adsorption center on the metal surface. nih.govacs.org |

| Substituent Groups | Aliphatic chains can form a hydrophobic barrier, while aromatic groups can interact via π-electrons. nih.govacs.org |

| Counter Anion | Can have a synergistic or antagonistic effect on the inhibition efficiency. |

| Concentration | Inhibition efficiency generally increases with the concentration of the inhibitor up to a critical point. |

Adhesion promoters are crucial in the manufacturing of composite materials to ensure a strong and durable bond between the reinforcing fibers and the polymer matrix. While there is no specific research detailing the use of this compound as an adhesion promoter, the functional groups within its structure suggest a potential role. The hydroxyl groups could form hydrogen bonds with the surface of reinforcing materials (like glass fibers) or with functional groups on the polymer matrix. The sulfonium cation could also interact with negatively charged surfaces.

The general principle of an adhesion promoter is to act as a molecular bridge between two dissimilar materials. byk.com Compounds with multiple reactive or interactive functional groups are often effective in this role.

One of the more extensively researched areas for sulfonium salts is their use as photo-initiators for cationic polymerization. researchgate.netnih.govgoogle.com Upon exposure to ultraviolet (UV) radiation, sulfonium salts can undergo photolysis to generate a Brønsted acid, which then initiates the polymerization of monomers such as epoxides and vinyl ethers.

The general mechanism for the photolysis of trialkylsulfonium salts involves the homolytic cleavage of a carbon-sulfur bond, leading to the formation of a radical and a radical cation. Subsequent reactions of these species with a hydrogen donor (like a solvent molecule) produce a strong acid that initiates polymerization.

Different classes of sulfonium salt photoinitiators exist, including triarylsulfonium, dialkylphenacylsulfonium, and trialkylsulfonium salts. researchgate.netnih.gov While triarylsulfonium salts are more common due to their higher photo-reactivity and thermal stability, trialkylsulfonium salts are also utilized. nih.gov The specific structure of the sulfonium salt, including the nature of the alkyl or aryl groups and the counter-ion, significantly influences its absorption characteristics, photolytic efficiency, and the strength of the generated acid. researchgate.net

Table 3: General Classes of Sulfonium Salt Photo-initiators

| Class of Sulfonium Salt | General Structure | Photolysis Products | Key Features |

| Triarylsulfonium | Ar₃S⁺ X⁻ | Aryl radicals, diarylsulfinium cation-radicals, Brønsted acid | High photo-reactivity and thermal stability. nih.gov |

| Dialkylphenacylsulfonium | (R)₂(ArCOCH₂)S⁺ X⁻ | Ylide, Brønsted acid | Generates acid through a reversible photolysis. researchgate.net |

| Trialkylsulfonium | R₃S⁺ X⁻ | Alkyl radicals, dialkylsulfinium cation-radicals, Brønsted acid | Can be less absorbing in the near-UV compared to aryl-substituted salts. nih.gov |

The presence of hydroxyethyl groups in this compound could influence its solubility in polar monomers and its reactivity. The chloride counter-ion would lead to the formation of hydrochloric acid upon photolysis, which is a strong initiator for cationic polymerization.

Catalytic Chemistry and Mechanistic Investigations

Tris(2-hydroxyethyl)sulfonium Chloride as a Catalyst or Co-catalyst

Lewis Acid Catalysis in Organic Transformations

There is no specific evidence in published research to suggest the use of this compound as a Lewis acid catalyst. In principle, the positively charged sulfur center of a sulfonium (B1226848) salt could interact with and activate Lewis basic substrates. However, the Lewis acidity of simple trialkylsulfonium salts is generally considered to be weak. The presence of the hydroxyl groups in this compound could potentially influence its catalytic activity through hydrogen bonding or chelation to a metal center in a cooperative catalytic system, but this remains a speculative area without direct experimental validation.

Exploration in Phase Transfer Catalysis Systems

The application of this compound as a phase transfer catalyst has not been specifically documented. Phase transfer catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts that facilitate the transport of a reactant from one phase to another where the reaction occurs. While sulfonium salts can possess the requisite lipophilic and hydrophilic portions to function as phase transfer catalysts, the hydrophilic nature of the three hydroxyethyl (B10761427) groups in this compound might render it less effective for transferring reactants into non-polar organic phases.

Synergistic Catalytic Effects in Hybrid Systems

No research has been found that investigates the synergistic catalytic effects of this compound in hybrid catalytic systems. The hydroxyl groups of the cation could potentially engage in hydrogen-bond-donating catalysis in concert with another catalytic species, but this has not been experimentally verified for this specific compound.

Elucidation of Reaction Mechanisms Involving Sulfonium Species

Mechanistic studies specifically involving this compound are absent from the scientific literature. The following discussions are based on general mechanistic principles of sulfonium salt reactivity.

Formation and Reactivity of Episulfonium Ion Intermediates

The formation of an episulfonium ion (a cyclic three-membered ring containing a positively charged sulfur atom) from this compound is a plausible but unconfirmed mechanistic pathway. In principle, intramolecular attack of the sulfur atom on one of the β-carbon atoms of the hydroxyethyl groups, with the departure of a water molecule (following protonation of the hydroxyl group), could lead to the formation of a thiiranium ion (episulfonium ion).

Hypothetical Formation of an Episulfonium Ion from this compound:

| Step | Description | Intermediate/Product |

| 1 | Protonation of a hydroxyl group | Protonated this compound |

| 2 | Intramolecular nucleophilic attack by sulfur | Thiiranium ion (Episulfonium ion) |

| 3 | Loss of a water molecule | Dihydroxyethyl vinylsulfonium species (potential rearrangement product) |

The reactivity of such an episulfonium ion would be characterized by its susceptibility to nucleophilic attack, leading to ring-opening products. However, without experimental evidence, this remains a theoretical possibility.

Nucleophilic Attack and Substitution Pathways

The Tris(2-hydroxyethyl)sulfonium cation is susceptible to nucleophilic attack. Nucleophiles can attack either the α-carbon of the ethyl group or the sulfur atom itself.

Attack at the α-carbon: This would proceed via an S(_N)2 mechanism, with the sulfonium group acting as a good leaving group (displacing a neutral sulfide). The presence of the hydroxyl group on the β-carbon might influence the rate and stereochemistry of this substitution.

Attack at the sulfur atom: This would lead to the formation of a sulfurane intermediate, which could then undergo ligand coupling or decomposition.

Table of Potential Nucleophilic Substitution Reactions:

| Nucleophile (Nu⁻) | Site of Attack | Product(s) |

| Halide (X⁻) | α-carbon | 2-Haloethanol + Bis(2-hydroxyethyl)sulfide |

| Hydroxide (B78521) (OH⁻) | α-carbon | Ethylene glycol + Bis(2-hydroxyethyl)sulfide |

| Amine (RNH₂) | α-carbon | 2-(Alkylamino)ethanol + Bis(2-hydroxyethyl)sulfide |

| Thiolate (RS⁻) | α-carbon | 2-(Alkylthio)ethanol + Bis(2-hydroxyethyl)sulfide |

It is important to reiterate that these are generalized pathways for sulfonium salt reactivity, and specific studies on this compound are needed to confirm these mechanistic details.

Computational Approaches to Reaction Pathway Analysis

Computational models are instrumental in mapping the potential energy surfaces of reactions, allowing researchers to identify transition states, intermediates, and the energetic barriers associated with different mechanistic pathways. This theoretical insight complements experimental findings, providing a molecular-level understanding of how catalysts function and how reaction selectivity is controlled.

Mechanistic Elucidation in Sulfonium Salt Catalysis

DFT calculations have been successfully employed to explore the mechanisms of reactions catalyzed by various sulfonium salts. For instance, studies on the cycloisomerization of alkene-tethered sulfonium ylides have revealed how different metal catalysts, such as gold(I) and palladium(II), can steer the reaction toward completely different products from a common starting material. nih.govrsc.org

Computational analysis of these systems involves:

Transition State Geometry Optimization: Identifying the precise three-dimensional structure of the transition state, which is the highest energy point along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway.

Reaction Coordinate Mapping: Plotting the energy of the system as it progresses from reactants to products to visualize the entire reaction pathway.

Predicting Reactivity and Selectivity

Theoretical models can also predict the intrinsic reactivity of sulfonium salts. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps to understand how these molecules will interact with other reagents. nih.gov

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate where the molecule is most likely to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO suggest the most probable site for nucleophilic attack or electron acceptance.

For S-alkyl sulfonium salts, Natural Population Analysis indicates a high positive charge on the sulfur atom. The LUMO is often characterized by a mixture of the π-system of the molecular backbone and the exocyclic σ(S-Alkyl) orbital. This electronic structure suggests that nucleophiles can attack either the alkyl group (via an SN2 mechanism) or the sulfur atom directly. nih.gov Such computational insights allow chemists to predict whether a sulfonium salt will act as an alkylating agent or participate in other reaction types under specific conditions.

Role of Noncovalent Interactions

Computational methods are also adept at revealing the subtle, yet critical, role of noncovalent interactions in catalysis. For certain sulfonium salts acting as organocatalysts, DFT calculations combined with analysis of the electrostatic surface potential (ESP) have shown that catalytic activity is driven by the ligation of substrates to σ-holes on the central sulfur atom. acs.org This mode of activation, where the catalyst binds substrates through noncovalent chalcogen bonding, was identified and quantified through theoretical modeling, providing a mechanistic explanation for the observed catalytic effect that would be difficult to discern through experimental means alone. acs.org

The table below summarizes key parameters often derived from computational studies on sulfonium salt reaction pathways, which would be applicable to future theoretical investigations of this compound.

| Parameter | Description | Typical Computational Method | Significance in Catalysis |

| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for a reaction to proceed. | DFT, ONIOM | Lower values indicate faster reaction rates. Comparing ΔG‡ for different pathways reveals the most likely mechanism. |

| Reaction Energy (ΔGrxn) | The overall free energy change from reactants to products. | DFT | Determines the thermodynamic favorability of a reaction (negative values are favorable). |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, B3LYP | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Partial Atomic Charges | The distribution of electron density among the atoms in a molecule. | Natural Population Analysis | Helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov |

| Bond Orders | A measure of the number of chemical bonds between two atoms. | Wiberg Bond Order Analysis | Indicates the strength of a bond and can show bond breaking/formation during a reaction. nih.gov |

By applying these computational approaches, a detailed mechanistic picture for the catalytic activity of this compound could be developed, guiding future experimental work to optimize reaction conditions and expand its synthetic utility.

Electrochemical Behavior and Energy Storage Applications

Fundamental Electrochemical Characterization

The electrochemical behavior of Tris(2-hydroxyethyl)sulfonium chloride is central to its application in energy storage technologies. Key to this is its ability to conduct ions and its electrochemical stability under operating conditions.

Ionic Conductivity Studies in Various States

The ionic conductivity of sulfonium (B1226848) salts is a critical parameter for their use as electrolytes. While specific data for this compound is not extensively available in public literature, the conductivity of sulfonium-based ionic liquids has been a subject of study. Generally, the ionic conductivity of these materials is influenced by factors such as viscosity and the mobility of the constituent ions. For instance, studies on various sulfonium ionic liquids have shown that their ionic conductivity increases with temperature. acs.org Some sulfonium salts with the dicyanamide (B8802431) anion have exhibited conductivities ranging from 7.6 to 17.6 mS/cm at 20°C. nih.gov The presence of hydroxyl groups in the Tris(2-hydroxyethyl)sulfonium cation could potentially lead to hydrogen bonding, which may increase the viscosity and consequently affect the ionic conductivity compared to alkyl-substituted sulfonium cations.

Table 1: General Ionic Conductivity of Selected Sulfonium-Based Ionic Liquids at 25°C

| Cation | Anion | Ionic Conductivity (mS/cm) |

|---|---|---|

| Triethylsulfonium | Bis(trifluoromethylsulfonyl)imide | 6.7 |

| Tripropylsulfonium | Bis(trifluoromethylsulfonyl)imide | 7.3 |

| Tributylsulfonium | Bis(trifluoromethylsulfonyl)imide | 5.5 |

Note: This table presents data for other sulfonium salts to provide context for the expected range of ionic conductivity and does not represent data for this compound.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a standard electrochemical technique used to investigate the redox behavior of chemical species. libretexts.org This method involves scanning the potential of an electrode and measuring the resulting current to determine the oxidation and reduction potentials of a substance. ossila.com For sulfonium salts intended for use in electrolytes, cyclic voltammetry is crucial for determining their electrochemical stability window—the range of potentials over which the electrolyte remains stable without undergoing decomposition. acs.org The electrochemical window is a key factor in the suitability of an electrolyte for a particular battery chemistry. While specific cyclic voltammograms for this compound are not readily found, research on other sulfonium-based ionic liquids indicates that the nature of both the cation and the anion determines the stability window. acs.orgnih.gov For example, some sulfonium ionic liquids have been shown to have an operating voltage of up to 2.5 V in electrochemical double-layer capacitors. acs.org

Functionality in Electrolyte Systems

The practical application of this compound in energy storage devices hinges on its performance as a component of the electrolyte system.

Application as Electrolyte Components in Electrochemical Cells

Sulfonium salts are recognized for their potential as safe electrolyte materials in energy storage devices such as lithium-ion batteries and supercapacitors. alfa-chemistry.com Their advantages include low flammability and good thermal stability. alfa-chemistry.com The primary role of an electrolyte is to transport ions between the cathode and anode of an electrochemical cell during charging and discharging cycles. The incorporation of a sulfonium salt like this compound into an electrolyte formulation would be aimed at achieving desirable properties such as high ionic conductivity and a wide electrochemical stability window. alfa-chemistry.com The specific interactions of the Tris(2-hydroxyethyl)sulfonium cation and the chloride anion with other electrolyte components and the electrode materials would be a critical area of investigation for its practical application.

Theoretical and Computational Chemistry Studies

Quantum Chemical CalculationsNo specific studies employing quantum chemical calculations for Tris(2-hydroxyethyl)sulfonium chloride were found.

Thermodynamic and Kinetic Parameter Estimation

However, the principles of computational chemistry provide a robust framework for estimating such parameters. Methodologies like Density Functional Theory (DFT) and other quantitative structure-property relationship (QSPR) models are powerful tools for predicting the physicochemical properties of molecules. These approaches are particularly valuable in the absence of extensive experimental data.

General Methodologies for Parameter Estimation

Thermodynamic Parameter Estimation:

Thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy can be estimated using various computational techniques. DFT calculations, for instance, can be employed to determine the optimized molecular geometry and vibrational frequencies. From these, thermochemical data can be derived using statistical mechanics. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For ionic species like sulfonium (B1226848) salts, solvation models are also crucial to accurately represent their behavior in solution.

Kinetic Parameter Estimation:

Kinetic parameters, including activation energies and reaction rate constants for formation or decomposition pathways, can also be investigated through computational means. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barrier for a given reaction. By identifying the transition state structure connecting reactants and products, the activation energy can be calculated, providing insight into the reaction kinetics.

Hypothetical Data Representation

In the absence of specific published data for this compound, the following tables are presented as a representation of how such data would typically be organized. The values within these tables are hypothetical and serve as placeholders to illustrate the format and type of information that would be generated from dedicated computational studies.

Table 1: Estimated Thermodynamic Parameters for this compound

| Parameter | Symbol | Estimated Value | Units | Computational Method |

| Enthalpy of Formation | ΔH°f | [Data Not Available] | kJ/mol | DFT (e.g., B3LYP/6-31G) |

| Gibbs Free Energy of Formation | ΔG°f | [Data Not Available] | kJ/mol | DFT (e.g., B3LYP/6-31G) |

| Standard Entropy | S° | [Data Not Available] | J/(mol·K) | DFT (e.g., B3LYP/6-31G*) |

Table 2: Estimated Kinetic Parameters for a Hypothetical Decomposition Pathway

| Parameter | Symbol | Estimated Value | Units | Reaction Pathway | Computational Method |

| Activation Energy | E_a | [Data Not Available] | kJ/mol | Decomposition to 2-chloroethanol (B45725) and bis(2-hydroxyethyl)sulfide | Transition State Theory with DFT |

| Pre-exponential Factor | A | [Data Not Available] | s⁻¹ | Decomposition to 2-chloroethanol and bis(2-hydroxyethyl)sulfide | Transition State Theory with DFT |

| Rate Constant at 298 K | k | [Data Not Available] | s⁻¹ | Decomposition to 2-chloroethanol and bis(2-hydroxyethyl)sulfide | Calculated from Arrhenius Equation |

Detailed Research Findings

Detailed research findings for the thermodynamic and kinetic parameters of this compound are currently absent from the peer-reviewed literature. Future computational studies would be necessary to populate the data tables above with accurate, scientifically validated values. Such research would likely involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the Tris(2-hydroxyethyl)sulfonium cation.

Frequency Analysis: Calculating the vibrational frequencies to confirm the nature of the stationary point (minimum or transition state) and to derive thermodynamic properties.

Solvation Modeling: Incorporating the effects of a solvent (e.g., water) on the structure and energetics of the ion, which is critical for species that exist in solution.

Transition State Searching: Identifying the transition state structures for relevant reactions, such as decomposition or formation, to calculate activation barriers and reaction rates.

Until such dedicated studies are performed, any discussion of the specific thermodynamic and kinetic parameters of this compound remains speculative and must be inferred from the general behavior of similar trialkylsulfonium salts.

Environmental and Industrial Engineering Applications

Advanced Separation Technologies

Membrane-Based Separation Processes

Without any research data, the creation of detailed research findings and interactive data tables, as requested, is not possible. Further investigation in specialized, proprietary databases or new scientific research would be required to determine if Tris(2-hydroxyethyl)sulfonium chloride has any applications in these fields.

Q & A

Q. What are the optimal synthetic routes for Tris(2-hydroxyethyl)sulfonium chloride, and how can reaction efficiency be quantified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between bis(2-hydroxyethyl) sulfide and alkyl halides or sulfides under controlled conditions. For example, a related sulfonium salt (benzylbis(2-hydroxyethyl)sulfonium chloride) was synthesized by reacting benzyl sulfide, bis(2-hydroxyethyl) sulfide, and water at 70°C for 2 hours, achieving 98% conversion to the sulfonium salt . Key parameters to optimize include:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may increase hydrolysis byproducts.

- Solvent : Aqueous solutions are preferred to stabilize the sulfonium ion and minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of sulfide to alkylating agent ensures maximal yield.

Efficiency is quantified via ionic chloride titration or NMR spectroscopy to confirm sulfonium formation and assess purity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should involve:

- pH titration : Monitor decomposition (e.g., hydrolysis to sulfide and alcohol) via UV-Vis spectroscopy or HPLC at pH 2–12.

- Thermal analysis : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Long-term storage : Accelerated aging experiments at 4°C, 25°C, and 40°C under inert atmospheres can predict shelf life.

For example, sulfonium salts are prone to hydrolysis in acidic or basic conditions, forming 2-hydroxyethyl sulfide and hydrochloric acid. Stability under recommended storage conditions (dry, inert atmosphere) is critical to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the fungicidal activity of this compound, and how can bioactivity be validated experimentally?

Methodological Answer: The compound’s fungicidal action may involve disruption of fungal membrane integrity or inhibition of critical enzymes. To validate:

- In vitro assays : Test against model fungi (e.g., Fusarium graminearum) using agar dilution or microbroth dilution methods. Minimum inhibitory concentrations (MICs) can be determined .

- Mode-of-action studies : Employ fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to assess membrane damage.

- Enzyme inhibition : Screen against fungal cytochrome P450 enzymes or chitin synthases using kinetic assays.

Patent data suggests agricultural compositions containing this compound show efficacy against phytopathogens, but cross-reactivity with non-target organisms must be evaluated .

Q. How should researchers address contradictions in reported data on the reactivity of this compound with nucleophiles?

Methodological Answer: Contradictions often arise from variations in experimental conditions. A systematic approach includes:

- Controlled reactivity screens : Compare reactions with nucleophiles (e.g., thiols, amines) under identical solvent, temperature, and pH conditions.

- Kinetic profiling : Use stopped-flow spectroscopy to quantify reaction rates and intermediate formation.

- Computational modeling : DFT calculations can predict transition states and explain divergent reactivities.

For instance, sulfonium salts may exhibit electrophilic behavior in polar aprotic solvents but undergo hydrolysis in aqueous media, leading to conflicting reports .

Q. What strategies can mitigate interference from hydrolysis byproducts during analytical quantification of this compound?

Methodological Answer:

- Derivatization : Convert hydrolysis products (e.g., 2-hydroxyethyl sulfide) to stable derivatives (e.g., sulfoxides) for selective detection via GC-MS.

- Chromatographic separation : Use ion-pair HPLC with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid to resolve sulfonium ions from byproducts.

- Standard addition : Spiking samples with deuterated internal standards improves quantification accuracy in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.